molecular formula C18H21N3O4 B11473572 N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide

N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B11473572
M. Wt: 343.4 g/mol
InChI Key: QNKLPLYALYBTSN-UHFFFAOYSA-N
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Description

N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a morpholine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Carboxamide Group: The carboxamide group is usually introduced via an amide coupling reaction. This can be achieved by reacting the pyridine-3-carboxylic acid with an amine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by the morpholine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.

    N-[4,5-dimethoxy-2-(piperidin-4-yl)phenyl]pyridine-3-carboxamide: Contains a piperidine moiety instead of morpholine.

Uniqueness

N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C18H21N3O4/c1-23-16-10-14(20-18(22)13-4-3-5-19-12-13)15(11-17(16)24-2)21-6-8-25-9-7-21/h3-5,10-12H,6-9H2,1-2H3,(H,20,22)

InChI Key

QNKLPLYALYBTSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CN=CC=C2)N3CCOCC3)OC

Origin of Product

United States

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